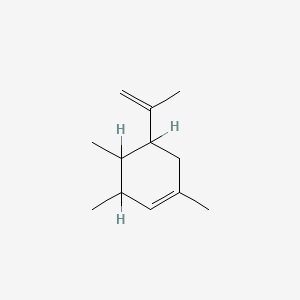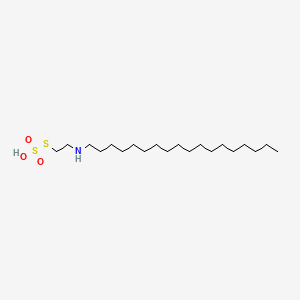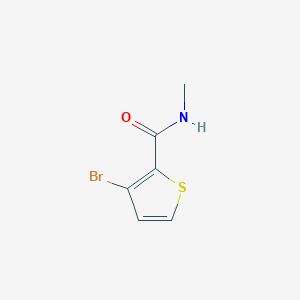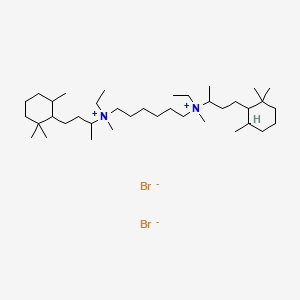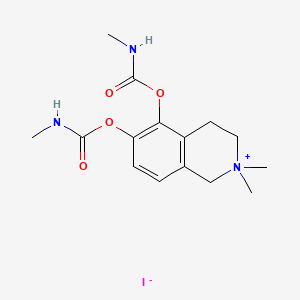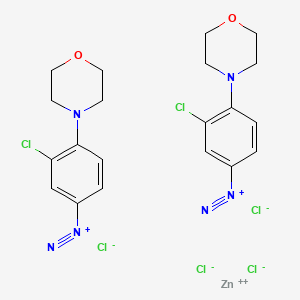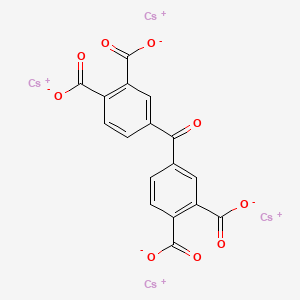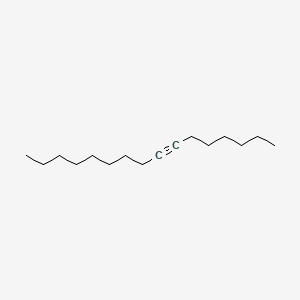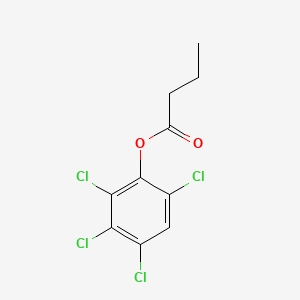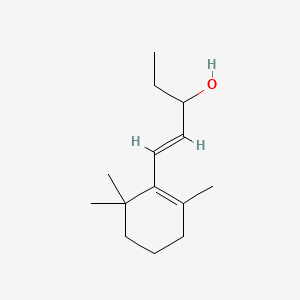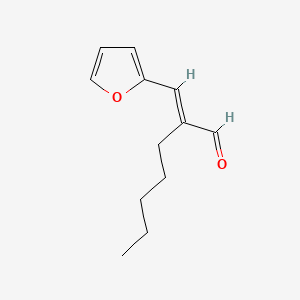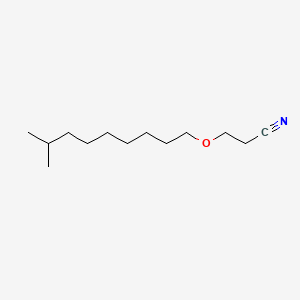
Propanenitrile, 3-(isodecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(isodecyloxy)-: is an organic compound with the molecular formula C13H25NO It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with an isodecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile derivatives can be synthesized by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a cyano group.
From Amides: Dehydration of amides using phosphorus(V) oxide (P4O10) can yield nitriles. The reaction involves heating a solid mixture of the amide and the dehydrating agent, followed by distillation to collect the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of alcohols like propanol. These methods are efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol for nucleophilic substitution.
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propanenitrile derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. They serve as building blocks for more complex molecules .
Biology and Medicine: In medicinal chemistry, nitriles are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological targets makes them valuable in drug discovery .
Industry: Nitriles are used in the production of polymers, resins, and other industrial chemicals. Their stability and reactivity make them suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which propanenitrile, 3-(isodecyloxy)- exerts its effects involves interactions with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Propionitrile (Ethyl cyanide): A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile used in organic synthesis.
Uniqueness: Propanenitrile, 3-(isodecyloxy)- is unique due to its isodecyloxy substitution, which imparts distinct physicochemical properties. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
64354-92-3 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
3-(8-methylnonoxy)propanenitrile |
InChI |
InChI=1S/C13H25NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-9,11-12H2,1-2H3 |
Clave InChI |
XDCQMQXLBGPTHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


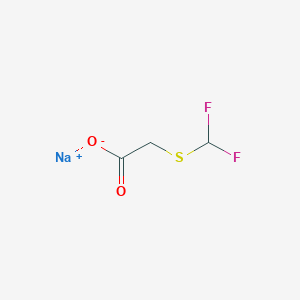
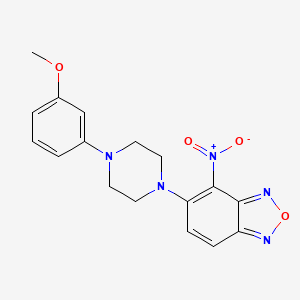
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
